molecular formula C14H11FN2O3 B11691156 3-fluoro-N-(2-methyl-4-nitrophenyl)benzamide

3-fluoro-N-(2-methyl-4-nitrophenyl)benzamide

Cat. No.: B11691156
M. Wt: 274.25 g/mol
InChI Key: NLUINASLRWXXCF-UHFFFAOYSA-N
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Description

3-fluoro-N-(2-methyl-4-nitrophenyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a fluoro group, a nitro group, and a methyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-(2-methyl-4-nitrophenyl)benzamide typically involves the reaction of 3-fluorobenzoyl chloride with 2-methyl-4-nitroaniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and increase the yield. The use of high-purity starting materials and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality product.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-(2-methyl-4-nitrophenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The fluoro group can be substituted with other nucleophiles, such as hydroxide ions, under basic conditions.

    Substitution: The benzamide group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines and thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Ammonia, primary amines, thiols.

Major Products Formed

    Oxidation: 3-amino-N-(2-methyl-4-nitrophenyl)benzamide.

    Reduction: 3-hydroxy-N-(2-methyl-4-nitrophenyl)benzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

3-fluoro-N-(2-methyl-4-nitrophenyl)benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs with anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-fluoro-N-(2-methyl-4-nitrophenyl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The fluoro group enhances the compound’s ability to form hydrogen bonds and interact with active sites of enzymes, while the nitro group can participate in redox reactions, altering the compound’s reactivity and binding affinity. The benzamide moiety provides a scaffold for further functionalization and optimization of the compound’s properties.

Comparison with Similar Compounds

Similar Compounds

    3-fluoro-N-(3-methoxyphenyl)benzamide: Similar structure but with a methoxy group instead of a nitro group.

    4-fluoro-N-(2-methyl-3-nitrophenyl)benzamide: Similar structure but with the fluoro group at the 4-position instead of the 3-position.

    Benzoic acid, (4-fluoro-3-nitrophenyl)methyl ester: Similar structure but with a benzoic acid ester instead of a benzamide.

Uniqueness

3-fluoro-N-(2-methyl-4-nitrophenyl)benzamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of both a fluoro and a nitro group on the benzene ring allows for unique reactivity and interactions with molecular targets, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C14H11FN2O3

Molecular Weight

274.25 g/mol

IUPAC Name

3-fluoro-N-(2-methyl-4-nitrophenyl)benzamide

InChI

InChI=1S/C14H11FN2O3/c1-9-7-12(17(19)20)5-6-13(9)16-14(18)10-3-2-4-11(15)8-10/h2-8H,1H3,(H,16,18)

InChI Key

NLUINASLRWXXCF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC(=CC=C2)F

Origin of Product

United States

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